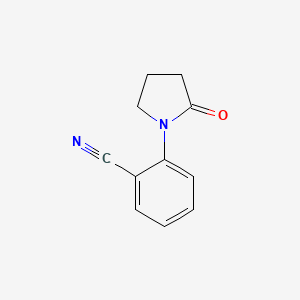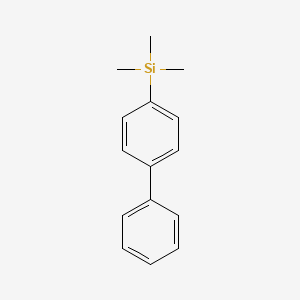
9-Chloroacridine-4-carboxylic acid
描述
9-Chloroacridine-4-carboxylic acid is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, material sciences, and biological sciences . This compound is particularly noted for its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carboxylic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid with an aromatic amine, followed by cyclization with phosphorus oxychloride (POCl3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form acridinic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of 9,10-dihydroacridine derivatives.
Substitution: The chloro group at the 9-position can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or zinc/hydrochloride can be used for selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Acridinic acid derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
9-Chloroacridine-4-carboxylic acid has a broad range of applications in scientific research:
作用机制
The primary mechanism of action of 9-chloroacridine-4-carboxylic acid involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the replication of cancer cells .
相似化合物的比较
Acridine: The parent compound of 9-chloroacridine-4-carboxylic acid, known for its basic tricyclic structure.
Acridone: An oxidized form of acridine with a carbonyl group at the 9-position.
9-Aminoacridine: A derivative with an amino group at the 9-position, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a chloro group and a carboxylic acid group on the acridine ring.
属性
IUPAC Name |
9-chloroacridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-8-4-1-2-7-11(8)16-13-9(12)5-3-6-10(13)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDSNFBFTVNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569825 | |
| Record name | 9-Chloroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163981-90-6 | |
| Record name | 9-Chloroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone](/img/structure/B3048243.png)












